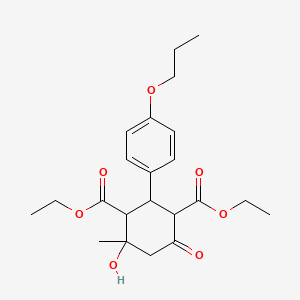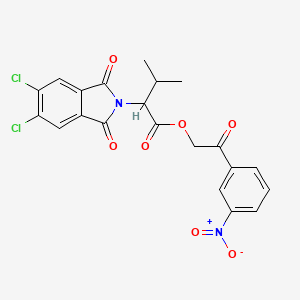![molecular formula C18H19NO5S B4007378 2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.09839388 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This process allows precise control of cation functionality, integrating guanidinium into stable phenyl rings without deleterious side reactions. Such materials have implications for advanced electrolyte systems in energy storage and conversion technologies (Kim et al., 2011).
Metabolism of Phosphorothioate by Rats
The study on O, O-Dimethyl O-[4-(methylthio)-m-tolyl] phosphorothioate by white rats highlights the oxidative metabolism processes involving sulfoxide and sulfone derivatives. It demonstrates the body's metabolic pathways in transforming sulfur-containing compounds (Brady & Arthur, 1961).
Synthesis of Dimethyl Sulfomycinamate
The synthesis of dimethyl sulfomycinamate, a product from the sulfomycin family of antibiotics, indicates the potential application of complex sulfone compounds in antibiotic development. This synthesis involves multiple steps, including Bohlmann-Rahtz heteroannulation, highlighting the chemical versatility of sulfone compounds (Bagley et al., 2005).
Synthesis and Proton Conductivity of Highly Sulfonated Poly(thiophenylene)
The development of poly(thiophenylenesulfonic acid) introduces a novel class of polyaromatic electrolytes with high sulfonation levels. These materials show significant promise for use in proton exchange membranes due to their excellent proton conductivity and water affinity (Miyatake et al., 1997).
Electrophoretic and Biocompatible Poly(2-oxazoline)s
N-Methyl bis[(nonafluorobutane)sulfonyl]imide initiated polymerization of 2-oxazolines, leading to the synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These materials were investigated for their biocompatibility and potential in electrophoretic deposition with bioactive glass, suggesting applications in biomedical engineering and materials science (Hayashi & Takasu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-3-7-15(8-4-13)17(20)12-24-18(21)11-19-25(22,23)16-9-5-14(2)6-10-16/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZCJDAWKDHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)

![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
